molecular formula C20H15N3O4 B303105 N-(5-methyl-3-isoxazolyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide

N-(5-methyl-3-isoxazolyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide

Cat. No. B303105
M. Wt: 361.3 g/mol
InChI Key: MIGLUCRDIQGSQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-methyl-3-isoxazolyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide, also known as MI-773, is a small molecule inhibitor of the p53-MDM2 interaction. It has been identified as a potential anti-cancer drug due to its ability to restore p53 function in cancer cells.

Mechanism of Action

N-(5-methyl-3-isoxazolyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide works by binding to the MDM2 protein, which is responsible for inhibiting the activity of the tumor suppressor protein p53. By inhibiting the MDM2-p53 interaction, N-(5-methyl-3-isoxazolyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide allows p53 to function normally, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is particularly relevant in cancers that have lost the function of p53, which is a common occurrence in many types of cancer.
Biochemical and Physiological Effects:
N-(5-methyl-3-isoxazolyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide has been shown to have a low toxicity profile in animal studies, with no significant adverse effects observed at therapeutic doses. However, its long-term effects on normal cells and tissues are still unknown. In addition, N-(5-methyl-3-isoxazolyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide has been found to be metabolized by the liver, which may affect its bioavailability and efficacy.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(5-methyl-3-isoxazolyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide is its specificity for the MDM2-p53 interaction, which makes it a valuable tool for studying the role of p53 in cancer biology. N-(5-methyl-3-isoxazolyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide can also be used to test the efficacy of other anti-cancer drugs in combination therapy. However, one limitation of N-(5-methyl-3-isoxazolyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain experimental settings.

Future Directions

There are several future directions for the development of N-(5-methyl-3-isoxazolyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide as an anti-cancer drug. One area of interest is the identification of biomarkers that can predict the response of cancer cells to N-(5-methyl-3-isoxazolyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide. This could help to personalize treatment strategies and improve patient outcomes. Another direction is the optimization of the synthesis method to improve the yield and purity of N-(5-methyl-3-isoxazolyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide. This could make the drug more accessible for clinical use. Finally, the development of N-(5-methyl-3-isoxazolyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide analogs with improved pharmacokinetic properties and efficacy is an active area of research.
In conclusion, N-(5-methyl-3-isoxazolyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide is a promising anti-cancer drug that has shown efficacy in preclinical models of cancer. Its specificity for the MDM2-p53 interaction makes it a valuable tool for studying the role of p53 in cancer biology. However, further research is needed to fully understand its biochemical and physiological effects, as well as its potential for clinical use.

Synthesis Methods

N-(5-methyl-3-isoxazolyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide is synthesized through a multi-step process involving the condensation of 2-(4-methylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid with 5-methyl-3-isoxazolecarboxylic acid, followed by a series of chemical reactions including N-alkylation, reduction, and cyclization. The final product is obtained as a white solid with a purity of over 98%.

Scientific Research Applications

N-(5-methyl-3-isoxazolyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide has been extensively studied in preclinical models of cancer. It has shown promising results in inhibiting the growth of various cancer cell lines, including those resistant to chemotherapy. N-(5-methyl-3-isoxazolyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide has also been shown to induce apoptosis (cell death) in cancer cells, while sparing normal cells. In addition, N-(5-methyl-3-isoxazolyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide has been found to synergize with other anti-cancer drugs, such as cisplatin and doxorubicin, to enhance their efficacy.

properties

Product Name

N-(5-methyl-3-isoxazolyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide

Molecular Formula

C20H15N3O4

Molecular Weight

361.3 g/mol

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-(4-methylphenyl)-1,3-dioxoisoindole-5-carboxamide

InChI

InChI=1S/C20H15N3O4/c1-11-3-6-14(7-4-11)23-19(25)15-8-5-13(10-16(15)20(23)26)18(24)21-17-9-12(2)27-22-17/h3-10H,1-2H3,(H,21,22,24)

InChI Key

MIGLUCRDIQGSQM-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=NOC(=C4)C

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=NOC(=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.